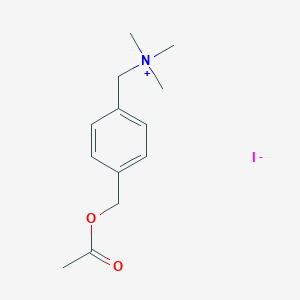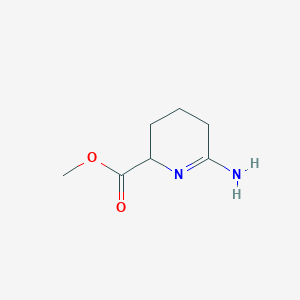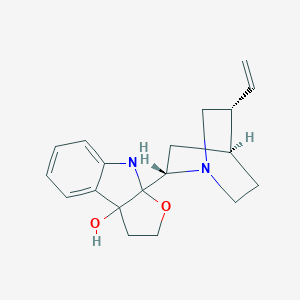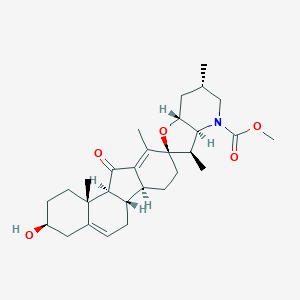
GCLE
Descripción general
Descripción
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, also known as 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, is a useful research compound. Its molecular formula is C₂₄H₂₃ClN₂O₅S and its molecular weight is 487 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Producción de antibióticos
GCLE es una materia prima antibiótica importante y uno de los núcleos parentales de antibióticos semisintéticos importantes . Se utiliza como compuesto guía para hacer C3 que contiene la medicina cefálica de nueva generación como doble enlace, sulfidometilo, sal de amonio cuaternario .
Síntesis de cefalosporinas
this compound se utiliza en la producción de cefalosporinas semisintéticas como cefaclor, cefazolina, cefmendo, ceftazidima, cefotidina, cefepime, cefpirome . El rendimiento es alto y el proceso es simple, lo que lo convierte en una opción preferida sobre 7-ACA .
Producción industrial
La síntesis de this compound es suave, fácil de operar y adecuada para la producción industrial . El solvente utilizado en el proceso se recupera fácilmente, lo que reduce los costos operativos .
Producción de alta pureza
Se ha desarrollado un método para preparar this compound de alta pureza . Esto da como resultado drogas sintetizadas que tienen buena estabilidad .
Estabilidad en el almacenamiento
El producto preparado mediante el método de alta pureza no es fácil de echarse a perder en el proceso de almacenamiento, especialmente en el ambiente húmedo, de alta temperatura y luz solar . Esto hace que this compound sea una opción confiable para el almacenamiento y uso a largo plazo
Mecanismo De Acción
Target of Action
It is known that gcle is an intermediate in the synthesis of various cephalosporin drugs . Cephalosporins are a class of antibiotics that target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.
Mode of Action
They do this by binding to PBPs and preventing the cross-linking of peptidoglycans, which weakens the cell wall and leads to bacterial cell lysis .
Biochemical Pathways
Given its role in the synthesis of cephalosporins, it can be inferred that the affected pathways are those involved in bacterial cell wall synthesis .
Result of Action
As an intermediate in the synthesis of cephalosporins, the ultimate effect of these drugs is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis .
Action Environment
This high-purity this compound has good stability, especially in humid, high-temperature, and sunlight environments . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a crucial role in the production of β-lactam antibiotics, such as cephalosporins . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate are not well-studied. It is known that β-lactam antibiotics, which this compound helps produce, have significant effects on bacterial cells. They inhibit the synthesis of the bacterial cell wall, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is not fully understood. It is known to be involved in the synthesis of cephalosporins, a class of β-lactam antibiotics. These antibiotics work by inhibiting the enzymes responsible for bacterial cell wall synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of this compound can impact the efficiency of cephalosporin production .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate in animal models. The dosage effects of cephalosporins, which this compound helps produce, have been extensively studied .
Metabolic Pathways
It is known to be a key intermediate in the synthesis of cephalosporins .
Transport and Distribution
It is known that β-lactam antibiotics, which this compound helps produce, can be transported across bacterial cell walls .
Subcellular Localization
It is known that β-lactam antibiotics, which this compound helps produce, target the bacterial cell wall .
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNUGNLCSJQ-NFBKMPQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009945 | |
| Record name | GCLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104146-10-3 | |
| Record name | (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104146-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GCLE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104146103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GCLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GCLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T517UKN60D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GCLE?
A1: this compound has a molecular formula of C23H21ClN2O6S and a molecular weight of 476.94 g/mol.
Q2: What are the key spectroscopic data points for this compound characterization?
A2: Researchers commonly use 1H-NMR and MS techniques to confirm the structure of this compound and its derivatives. [, ]
Q3: How is this compound synthesized?
A3: this compound is typically synthesized from penicillin G through a multi-step process involving oxidation, ring expansion, and halogenation. [, , ] One common method utilizes a ring-expanding approach starting from penicillin. []
Q4: What is the significance of the 3-chloromethyl group in this compound?
A4: The 3-chloromethyl group in this compound acts as a key reactive site, allowing for various chemical modifications to synthesize a diverse range of cephalosporin antibiotics. [] This group enables the introduction of different substituents at the C-3 position, ultimately influencing the pharmacological properties of the final cephalosporin antibiotic. [, ]
Q5: What types of reactions can this compound undergo to produce other cephalosporins?
A5: this compound can undergo nucleophilic substitutions at the C-3 position. For example, it reacts with sodium iodide to form the corresponding iodide intermediate. This intermediate is then reacted with various nucleophiles, such as pyridine or 2-mercapto-5-methylthiadiazole, to produce a variety of cephalosporin intermediates. [, , , , , ]
Q6: Can you provide examples of specific cephalosporins synthesized from this compound?
A6: this compound serves as a versatile intermediate for synthesizing a variety of cephalosporin antibiotics, including:* Cefazolin: This first-generation cephalosporin is synthesized by reacting this compound with 2-mercapto-5-methylthiadiazole. []* Cefpirome: A fourth-generation cephalosporin synthesized by reacting this compound with 2,3-cyclopentenopyridine, followed by deprotection and coupling reactions. [, , ]* Ceftazidime: This third-generation cephalosporin is synthesized through a multi-step process starting from this compound, involving reaction with pyridine and subsequent deprotection steps. [, ] * Cefozopran: This third-generation cephalosporin can be synthesized using this compound as the starting material. []
Q7: What is the role of Wittig reaction in this compound chemistry?
A7: The Wittig reaction is crucial in this compound chemistry for introducing a vinyl group at the 3-position, leading to the synthesis of 7-amino-3-vinylcephem-4-carboxylic acid (7-AVCA), a key intermediate for cefixime and cefdinir. [, , , , , , , ]
Q8: Are there alternative methods for producing 7-AVCA?
A8: While chemical synthesis from this compound is common, researchers are exploring enzymatic methods for 7-AVCA production, offering advantages such as environmental friendliness and milder reaction conditions. [, ]
Q9: What analytical methods are commonly employed to monitor this compound synthesis and purity?
A9: High-performance liquid chromatography (HPLC) is extensively used to monitor reaction progress, determine product yield, and assess the purity of this compound and its derivatives during synthesis. [, , , ]
Q10: What are the critical parameters for quality control and assurance in this compound production?
A10: Ensuring the quality and consistency of this compound as a pharmaceutical intermediate is paramount. Key aspects include controlling raw material quality, optimizing reaction conditions to minimize impurities, and implementing robust analytical methods for purity assessment. []
Q11: What are the environmental concerns related to this compound production, and how are they addressed?
A11: Wastewater generated during this compound production requires careful management due to the presence of penicillin G potassium, which exhibits strong antibacterial activity and can disrupt biological treatment processes. Oxidation methods are often employed to degrade penicillin G potassium in wastewater, mitigating its environmental impact. []
Q12: Are there strategies for recycling and waste management in this compound synthesis?
A12: Researchers and manufacturers are continuously exploring sustainable practices in this compound synthesis, focusing on recovering and reusing solvents and reagents like 2-mercaptobenzothiazole and benzene sulfinic acid sodium salt to minimize waste and environmental impact. [, ]
Q13: What are the future research directions for this compound and related cephalosporins?
A13: Ongoing research focuses on: * Developing more efficient and environmentally friendly synthetic routes: This includes exploring alternative solvents, catalysts, and enzymatic approaches. [, ]* Designing and synthesizing novel cephalosporin derivatives with improved pharmacological properties: This encompasses enhancing antibacterial activity, broadening the spectrum of activity, and overcoming resistance mechanisms. []* Investigating the potential of this compound derivatives in other therapeutic areas: Recent research highlights the potential of this compound-derived compounds as photosensitizers for photodynamic therapy against drug-resistant bacteria. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)



![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)






![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)

